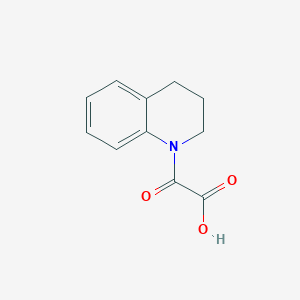
2-(3,4-Dimethylphenoxy)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of butanamide derivatives is a topic of interest in several of the provided papers. For instance, the synthesis of stereoregular polyamides derived from L-tartaric acid is described, which involves the preparation of a diamine that is then used for polycondensation with diacid chlorides to form polyamides with varying degrees of polymerization . Another paper describes the synthesis of a chiral organocatalyst, which is a butanamide derivative synthesized from N-Boc-L-valine through a series of reactions including N-methylation and amide formation . These methods could potentially be adapted for the synthesis of "2-(3,4-Dimethylphenoxy)butanamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of butanamide derivatives is characterized using various spectroscopic techniques. For example, the vibrational spectra of 2,2-diphenyl-4-(piperidin-1-yl)butanamide were recorded and analyzed using Fourier-Transform Infrared and Fourier-Transform Raman spectroscopy, and the geometrical parameters were confirmed with XRD data . Similarly, the crystal structures of other butanamide derivatives were determined using single crystal X-ray diffraction . These studies provide a framework for understanding the molecular structure of "2-(3,4-Dimethylphenoxy)butanamide" by analogy.
Chemical Reactions Analysis
The electrochemical behavior of related compounds, such as tetraphenyl derivatives of butadiene and butene, is explored in one of the papers . The study investigates the polarographic waves and the products obtained upon electrolysis at different potentials, which can shed light on the reactivity and possible transformations of the butanamide compound under electrochemical conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of butanamide derivatives are diverse. The paper on stereoregular polyamides reports that these compounds exhibit moderate optical activity and have a pronounced affinity for water . The chiral organocatalyst described in another paper is a white or yellowish-white powder with a specific melting range and optical rotation, and it is soluble in chloroform . These properties are crucial for understanding the behavior of "2-(3,4-Dimethylphenoxy)butanamide" in various environments and could inform its potential applications.
Aplicaciones Científicas De Investigación
Chemical Structure and Conformation
- A study by Shtamburg et al. (2011) investigated the crystal structure of similar compounds, providing insights into their conformations and the degree of nitrogen pyramidality in the O–N–O fragment, which is relevant for understanding the chemical behavior of 2-(3,4-Dimethylphenoxy)butanamide (Shtamburg et al., 2011).
Chemical Reactivity and Synthesis
- Research by Noshi (2014) discussed the synthesis and properties of a related compound, highlighting its use as a chiral organocatalyst in asymmetric reduction. This suggests potential applications of 2-(3,4-Dimethylphenoxy)butanamide in similar synthetic processes (Noshi, 2014).
- Liu et al. (2004) explored the use of a related butanamide derivative in thioacetalization reactions, indicating the potential utility of 2-(3,4-Dimethylphenoxy)butanamide in organic synthesis and modification of organic compounds (Liu et al., 2004).
Biological Applications
- A study by Nitta et al. (2012) explored derivatives of butanamide as dipeptidyl peptidase IV (DPP-4) inhibitors. This suggests that 2-(3,4-Dimethylphenoxy)butanamide may have potential applications in the development of new drugs, particularly in the context of treating diseases like diabetes (Nitta et al., 2012).
Material Science and Catalysis
- Research by Mora et al. (2007) on a nickel dibromide complex with dimethylphosphole-xanthene, a similar compound, suggests potential applications in catalysis, particularly in ethylene dimerization processes, which could be relevant for 2-(3,4-Dimethylphenoxy)butanamide (Mora et al., 2007).
Propiedades
IUPAC Name |
2-(3,4-dimethylphenoxy)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-11(12(13)14)15-10-6-5-8(2)9(3)7-10/h5-7,11H,4H2,1-3H3,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYUVKFZFVKGRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)OC1=CC(=C(C=C1)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenoxy)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B1327067.png)
![(1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid](/img/structure/B1327069.png)
![3-(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327070.png)
![3-(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327071.png)
![4-[(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327073.png)
![4-(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid](/img/structure/B1327075.png)
![4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1327084.png)
![4-[(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327085.png)
![{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}acetic acid](/img/structure/B1327086.png)
![2-{1-[(1,3-Diphenyl-1H-pyrazol-4-YL)carbonyl]-piperidin-4-YL}propanoic acid](/img/structure/B1327087.png)
![4-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)benzoic acid](/img/structure/B1327089.png)
![3-[(4-Chlorobenzyl)oxy]azetidine](/img/structure/B1327091.png)
![[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid](/img/structure/B1327093.png)